molecular formula C12H21NO2 B13502663 tert-butyl N-(3-ethylpent-1-yn-3-yl)carbamate CAS No. 837392-78-6

tert-butyl N-(3-ethylpent-1-yn-3-yl)carbamate

Cat. No.: B13502663
CAS No.: 837392-78-6
M. Wt: 211.30 g/mol
InChI Key: CINCVBUYCKBMSO-UHFFFAOYSA-N
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Description

tert-Butyl N-(3-ethylpent-1-yn-3-yl)carbamate is a carbamate derivative featuring a tert-butyloxycarbonyl (Boc) protecting group and a 3-ethylpent-1-yn-3-yl substituent. The Boc group is widely used in organic synthesis to protect amines during multi-step reactions, offering stability under basic conditions and cleavability under acidic conditions . The 3-ethylpent-1-yn-3-yl moiety introduces an alkyne functionality, which may confer unique reactivity, such as participation in click chemistry or metal-catalyzed cross-coupling reactions. While specific data on this compound are absent in the provided evidence, its structural analogs from the tert-butyl carbamate family—documented in pharmaceutical and synthetic chemistry contexts—provide a basis for comparative analysis .

Properties

IUPAC Name

tert-butyl N-(3-ethylpent-1-yn-3-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO2/c1-7-12(8-2,9-3)13-10(14)15-11(4,5)6/h1H,8-9H2,2-6H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CINCVBUYCKBMSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(C#C)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701200999
Record name 1,1-Dimethylethyl N-(1,1-diethyl-2-propyn-1-yl)carbamate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

837392-78-6
Record name 1,1-Dimethylethyl N-(1,1-diethyl-2-propyn-1-yl)carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=837392-78-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl N-(1,1-diethyl-2-propyn-1-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701200999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Carbamate Formation via Boc Protection of Alkynyl Amines

A common and reliable approach to prepare tert-butyl carbamates involves the reaction of an alkynyl amine with di-tert-butyl dicarbonate under mild conditions.

Example procedure (adapted from García Mateos et al.):

  • In an oven-dried flask, di-tert-butyl dicarbonate (3 equivalents) is dissolved in dichloromethane at 0 °C.
  • The alkynyl amine (e.g., 3-amino-1-propyne) is added dropwise over 30 minutes.
  • The mixture is warmed to room temperature and stirred overnight.
  • Workup includes sequential washes with acidic and basic aqueous solutions, drying over magnesium sulfate, filtration, and solvent removal under reduced pressure.
  • Crystallization from pentane yields the tert-butyl alkynyl carbamate in high yield (~94%).

Key data from this method:

Parameter Value
Boc2O equivalents 3 eq
Solvent Dichloromethane (DCM)
Temperature 0 °C to room temperature
Reaction time Overnight
Yield 94%
Product state Yellow crystalline solid
Characterization 1H NMR (CDCl3, 400 MHz)

Alkynylation via Sonogashira Coupling

To install the alkynyl substituent on the carbamate, Sonogashira cross-coupling is frequently employed, coupling a terminal alkyne with an aryl or alkyl halide.

General procedure (from García Mateos et al.):

  • In an inert atmosphere, palladium catalyst (e.g., PdCl2(PPh3)2) and copper iodide are added to anhydrous tetrahydrofuran (THF) and triethylamine.
  • The halide (e.g., 1-chloro-2-iodobenzene) and the tert-butyl-prop-2-yn-1-yl carbamate are added.
  • The reaction mixture is stirred overnight at room temperature.
  • Workup involves extraction, washing, drying, and purification by flash chromatography.
  • Yields range from 65% to 69% depending on substrates.

Representative data:

Parameter Value
Catalyst PdCl2(PPh3)2, CuI
Solvent THF / Et3N (4:1)
Temperature Room temperature
Reaction time Overnight
Yield 65–69%
Product state Solid (brown or yellowish)

Functionalization of the Pentynyl Chain

For the specific 3-ethylpent-1-yn-3-yl substitution, the synthetic route may involve:

  • Starting from a suitable alkyne precursor (e.g., 3-ethylpent-1-yne or a protected derivative).
  • Alkylation or addition reactions to introduce the ethyl group at the 3-position.
  • Subsequent carbamate formation as described above.

While explicit literature on tert-butyl N-(3-ethylpent-1-yn-3-yl)carbamate is limited, analogous alkynyl carbamates have been synthesized and characterized extensively, providing a reliable foundation for this compound’s preparation.

Mechanistic and Catalytic Insights

Gold-catalyzed oxycyclization and other catalytic transformations of alkynyl carbamates have been reported, which can influence the synthetic approach and functional group interconversions. These studies highlight:

  • The importance of the tert-butyl group for stability and reactivity.
  • Kinetic and thermodynamic preferences in cyclization reactions.
  • The role of acid-promoted elimination steps in downstream transformations.

These insights are valuable when designing synthetic routes or modifying the compound for further applications.

Summary Table of Preparation Methods

Step Method/Reaction Conditions & Reagents Yield & Notes
Carbamate formation Boc protection of alkynyl amine Boc2O, DCM, 0 °C to RT, overnight ~94%, crystalline solid
Alkynylation Sonogashira coupling PdCl2(PPh3)2, CuI, THF/Et3N, RT, overnight 65–69%, purified by chromatography
Alkylation/Functionalization Alkylation at 3-position of pentynyl chain Varies; may involve organometallic reagents Dependent on precursor and conditions
Catalytic transformations Gold-catalyzed oxycyclization (optional) Gold catalyst, TfOH, room temperature Influences product cyclization and stability

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-(3-ethylpent-1-yn-3-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbamate group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

Chemistry: In organic synthesis, tert-butyl N-(3-ethylpent-1-yn-3-yl)carbamate is used as a protecting group for amines. It can be easily installed and removed under mild conditions, making it valuable in the synthesis of complex molecules .

Biology and Medicine: The compound may be used in the development of pharmaceuticals and biologically active molecules. Its ability to protect amine groups allows for selective reactions in multi-step synthesis processes.

Industry: In the chemical industry, this compound is used in the production of fine chemicals and intermediates for various applications.

Mechanism of Action

The mechanism of action of tert-butyl N-(3-ethylpent-1-yn-3-yl)carbamate involves its role as a protecting group for amines. The tert-butyl group provides steric hindrance, protecting the amine from unwanted reactions. The carbamate group can be cleaved under acidic conditions, releasing the free amine .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The Boc-protected carbamate family exhibits diverse substituents, significantly altering chemical behavior:

  • Hydroxy/Fluorinated Cyclic Substituents : Derivatives such as tert-butyl N-[(1R,3S)-3-hydroxycyclopentyl]carbamate () and tert-butyl N-[trans-3-fluoropiperidin-4-yl]carbamate () demonstrate hydrogen-bonding or electronic effects, influencing solubility and crystallization .
  • Alkyne vs. Aromatic Groups : Unlike tert-butyl N-(3-chloro-4-fluorophenyl)carbamate (), the target compound’s alkyne group enables orthogonal reactivity (e.g., cycloadditions), absent in aromatic analogs .
  • Sulfonyl/Pyrimidinyl Groups : tert-Butyl N-[1-(chlorosulfonyl)-3-methylbutan-2-yl]carbamate () and tert-butyl N-[3-(2-tert-butylpyrimidin-4-yl)prop-2-yn-1-yl]carbamate () highlight substituent-driven applications in sulfonylation or heterocyclic synthesis .

Physicochemical Properties

  • Solubility : Alkyne-containing carbamates may exhibit moderate polarity, whereas hydroxylated () or zwitterionic derivatives () show enhanced water solubility due to hydrogen bonding .
  • Thermal Stability : Bulky substituents (e.g., bicyclo[2.2.2]octane in ) likely increase thermal stability compared to the target compound’s linear alkyne .
  • Spectroscopic Profiles : Boc-protected carbamates typically show distinct $ ^1H $ NMR signals for the tert-butyl group (~1.4 ppm). Alkyne protons in the target compound would resonate at ~1.8–2.5 ppm, contrasting with aromatic protons in derivatives (~6.5–8.0 ppm) .

Data Tables

Compound Name Substituent Type CAS Number Key Properties/Applications Reference
tert-Butyl N-(3-ethylpent-1-yn-3-yl)carbamate Alkyne N/A Potential for click chemistry N/A
tert-Butyl N-{4-formylbicyclo[2.2.2]octan-1-yl}carbamate Bicyclic N/A High steric hindrance
tert-Butyl N-[(1R,3S)-3-hydroxycyclopentyl]carbamate Hydroxy cyclic 1290191-64-8 Hydrogen-bonding, solubility
tert-Butyl N-[trans-3-fluoropiperidin-4-yl]carbamate Fluorinated cyclic 1268520-95-1 Electronic effects, drug intermediate
tert-Butyl N-(3-chloro-4-fluorophenyl)carbamate Aromatic halogenated N/A NMR data available (δ 6.5–8.0 ppm)

Biological Activity

Tert-butyl N-(3-ethylpent-1-yn-3-yl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C13H23NO2
  • Molecular Weight : 225.33 g/mol
  • CAS Number : 153086-78-3

The biological activity of this compound is primarily attributed to its role as an inhibitor in various biochemical pathways. It has been observed to interact with specific enzymes and receptors, leading to significant pharmacological effects.

  • Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition can enhance cholinergic signaling, which is beneficial in conditions like Alzheimer's disease .
  • Anti-inflammatory Effects : In vitro studies indicate that this compound may reduce the production of pro-inflammatory cytokines, thereby exerting anti-inflammatory effects. This property could be useful in treating neurodegenerative diseases where inflammation plays a critical role .

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of this compound:

Study ReferenceBiological ActivityObservations
AChE InhibitionSignificant reduction in AChE activity in vitro.
Cytokine ProductionDecreased TNF-α and IL-6 levels in treated astrocyte cultures.
NeuroprotectionProtective effects against oxidative stress-induced cell death.

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of this compound on astrocytes exposed to amyloid-beta (Aβ) peptides. The results demonstrated a reduction in cell death and a decrease in inflammatory markers, suggesting that the compound may mitigate the neurotoxic effects associated with Aβ aggregation .

Case Study 2: In Vivo Efficacy

In an animal model, this compound was administered to assess its efficacy in improving cognitive function impaired by scopolamine. The compound showed promise in enhancing memory retention compared to control groups, indicating potential therapeutic applications for cognitive disorders .

Q & A

Q. What synthetic strategies are effective for preparing tert-butyl N-(3-ethylpent-1-yn-3-yl)carbamate, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis of tert-butyl carbamates typically involves reacting tert-butyl chloroformate with an amine or alcohol under basic conditions. For example, tert-butyl N-[3-(3-hydroxypropyl)phenyl]carbamate is synthesized using tert-butyl chloroformate and 3-(3-hydroxypropyl)aniline with triethylamine to neutralize HCl . Key steps include:
  • Protection : React the amine group with tert-butyl chloroformate in anhydrous dichloromethane at 0–5°C.
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluents) or recrystallization .
    Optimization involves adjusting solvent polarity (e.g., THF for better solubility), stoichiometry (1:1.2 molar ratio of amine to chloroformate), and temperature control (0–25°C) to minimize side reactions.

Q. Table 1: Synthetic Routes for Analogous Carbamates

CompoundReagents/ConditionsYieldReference
tert-butyl N-[3-(3-hydroxypropyl)phenyl]carbamatetert-butyl chloroformate, triethylamine85%
tert-butyl N-(3-ethynylphenyl)carbamatePd-catalyzed coupling, THF, 60°C72%

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H NMR identifies the tert-butyl group (singlet at δ 1.4 ppm) and ethynyl protons (δ 2.5–3.0 ppm). ¹³C NMR confirms the carbamate carbonyl (δ ~155 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., calculated [M+H]+ for C₁₂H₂₀NO₂: 226.1443) .
  • X-ray Crystallography : SHELX refines crystal structures to resolve bond lengths (e.g., C≡C: ~1.20 Å) and angles. ORTEP-3 visualizes 3D packing .

Q. How can stability and reactivity under varying conditions be assessed?

  • Methodological Answer :
  • Thermogravimetric Analysis (TGA) : Measures thermal stability (decomposition onset ~200°C for tert-butyl derivatives) .
  • Hydrolytic Stability : Test in buffered solutions (pH 2–12) to monitor carbamate cleavage via HPLC. Tert-butyl groups resist hydrolysis below pH 10 .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the ethynyl group in this compound?

  • Methodological Answer : The ethynyl group participates in click chemistry (e.g., Huisgen cycloaddition) or Sonogashira coupling. Computational studies (DFT) predict electrophilic regions:
  • HOMO/LUMO Analysis : Ethynyl carbons exhibit high electron density, favoring nucleophilic attacks .
  • Kinetic Studies : Monitor reaction rates under varying catalysts (e.g., CuI for alkyne-azide cycloaddition) .

Q. Table 2: Reactivity of Ethynyl Derivatives

Reaction TypeConditionsApplicationReference
Sonogashira CouplingPd(PPh₃)₄, CuI, THFBioconjugation
Click ChemistryCuSO₄, sodium ascorbateDrug delivery systems

Q. How can computational modeling predict biological interactions?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to simulate binding to enzymes (e.g., cytochrome P450). The tert-butyl group may occupy hydrophobic pockets, while the carbamate interacts with catalytic residues .
  • Molecular Dynamics (MD) : Simulate ligand-protein stability (e.g., 100 ns trajectories in GROMACS) to assess binding free energy (ΔG) .

Q. What strategies resolve contradictions in crystallographic data for carbamate derivatives?

  • Methodological Answer :
  • Twinned Data Refinement : SHELXL handles twinning via HKLF 5 format. For example, refine tert-butyl disorder using PART instructions .
  • Hydrogen Bond Analysis : Apply Etter’s graph set theory to classify motifs (e.g., D(2)D(2) for dimeric interactions) and validate packing models .

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